![molecular formula C13H23NO2 B2862395 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one CAS No. 2309310-46-9](/img/structure/B2862395.png)

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

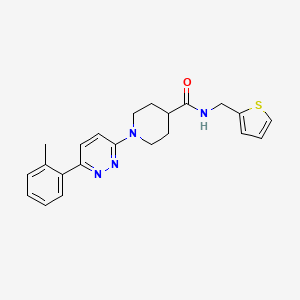

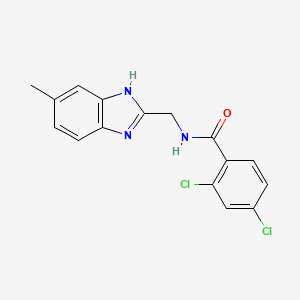

The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The presence of the methoxy group (-OCH3) and the dimethylpropan-1-one moiety suggests that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane core, with the methoxy and dimethylpropan-1-one groups as substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 8-azabicyclo[3.2.1]octane core can undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the methoxy group might increase the compound’s solubility in polar solvents .科学的研究の応用

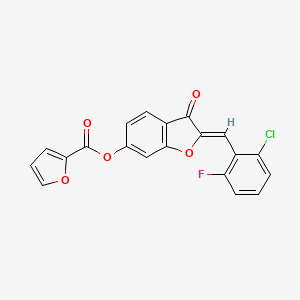

Synthesis of Methoxytropolones and Furans

Methoxytropolones, known for their biological activity, are synthesized through rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, where triflic acid is used. This process highlights the compound's utility in therapeutic development due to the biological significance of methoxytropolones. Moreover, the rearrangement leads to furans when derived from dimethyl acetylenedicarboxylate, indicating its versatility in organic synthesis (Williams et al., 2013).

Gold(III) Tetrachloride Salt Formation

Research on the gold(III) tetrachloride salt of L-cocaine, a structurally related compound, emphasizes the potential for studying metal-organic interactions and crystal structure analysis. This investigation provides insights into the compound's chemical behavior and interaction with metals, which can be useful for material science and coordination chemistry applications (Wood et al., 2007).

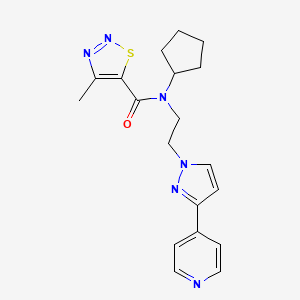

Substance P (NK1) Receptor Antagonism

The discovery of potent nonpeptide antagonists of the substance P (NK1) receptor showcases the compound's relevance in pharmacological research, particularly for exploring physiological properties of substance P and its role in diseases. This application is crucial for developing new therapeutic agents for conditions mediated by the NK1 receptor (Snider et al., 1991).

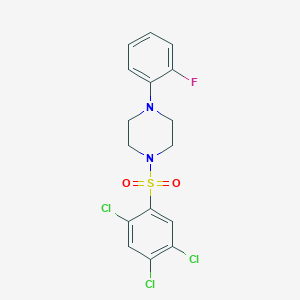

Synthesis of Dopamine Transporter Selective Derivatives

The compound's utility in synthesizing dopamine transporter selective derivatives highlights its significance in neuroscience research, particularly for understanding dopamine transport mechanisms and developing treatments for dopamine-related disorders (Zhang et al., 2006).

Enantioselective Syntheses of Tropane Alkaloids

A novel method for the enantioselective synthesis of tropane alkaloids using keto-lactams showcases the compound's application in the synthesis of biologically active natural products. This method is essential for the pharmaceutical industry, particularly in the development of drugs derived from tropane alkaloids (Mao et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-13(2,3)12(15)14-9-5-6-10(14)8-11(7-9)16-4/h9-11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGZRMZGTNFJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C2CCC1CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2862312.png)

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)

![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

![N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2862330.png)

![2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862332.png)